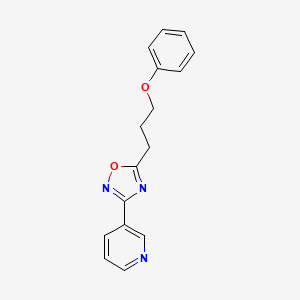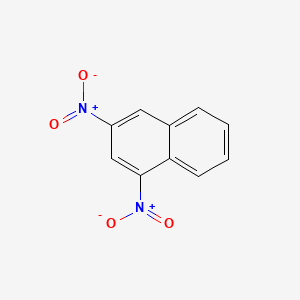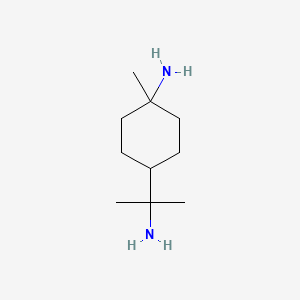
Ethyl isocyanide
Overview
Description
Ethyl isocyanide, also known as ethyl carbylamine, is an organic compound with the molecular formula C3H5N. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its strong, unpleasant odor and is used as a building block in organic synthesis .
Mechanism of Action
Target of Action
The primary target of ethyl isocyanide in humans is Myoglobin . Myoglobin is a protein that stores oxygen in muscle cells, which is then used to provide the energy needed for muscle contraction.
Mode of Action
It is known that isocyanides exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Biochemical Pathways
Isocyanides are known to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are also known to affect the fatty acid biosynthetic process and the hexosamine pathway .
Pharmacokinetics
It is known that isocyanides are lipophilic compounds , which suggests that they may be readily absorbed and distributed in the body.
Result of Action
It is known that isocyanides can undergo reactions that convert them into carbonyls or produce stable cycloadducts .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity of isocyanides can be affected by temperature, as they undergo trimerization at high temperatures . Furthermore, the presence of metals can influence the reactivity of isocyanides due to their metal coordinating properties .
Biochemical Analysis
Biochemical Properties
Ethyl isocyanide plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with myoglobin, a protein that serves as a reserve supply of oxygen and facilitates the movement of oxygen within muscles . This compound can bind to the heme group of myoglobin, affecting its oxygen-binding capacity. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes involved in various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Furthermore, this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. This compound can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is susceptible to hydrolysis in the presence of acids, leading to the formation of formamides . This degradation can affect the compound’s activity and its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been observed to induce short-term changes in cellular metabolism and gene expression, with some effects persisting over longer periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, this compound can induce toxic effects, including respiratory paralysis and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can inhibit the activity of enzymes such as FabF and GlmS, which are involved in fatty acid biosynthesis and the hexosamine pathway, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via specific transporters . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The compound’s lipophilic nature allows it to diffuse across cell membranes and interact with intracellular targets .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its interactions with nuclear proteins can influence gene expression and cellular responses .
Preparation Methods
Ethyl isocyanide can be synthesized through several methods:
Carbylamine Reaction: This involves treating ethylamine with chloroform and potassium hydroxide. .
Dehydration of Formamides: Ethyl formamide can be dehydrated using reagents like p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), or a combination of triphenylphosphine (PPh3) and iodine.
Other Methods: This compound can also be obtained by heating ethyl iodide with silver cyanide or other metal cyanides.
Chemical Reactions Analysis
Ethyl isocyanide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form ethylamine and formic acid.
Oxidation: It can be oxidized to form ethyl isocyanate.
Reduction: Reduction of this compound can yield ethylamine.
Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles, forming various products.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl isocyanide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicinal Chemistry: This compound derivatives have been studied for their potential antibacterial, antifungal, and antitumor activities.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Coordination Chemistry: This compound acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Comparison with Similar Compounds
Ethyl isocyanide is similar to other isocyanides, such as mthis compound and phenyl isocyanide. it has unique properties due to its ethyl group:
Mthis compound: Has a similar structure but with a methyl group instead of an ethyl group.
Phenyl Isocyanide: Contains a phenyl group, making it less volatile and more aromatic compared to this compound.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
IUPAC Name |
isocyanoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCWCZCOOFUXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977959 | |
| Record name | Isocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |
| Record name | Ethyl isocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
624-79-3 | |
| Record name | Ethane, isocyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)











